3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4IN3O |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
3-iodo-5H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11) |
InChI Key |
CJBZTUGEOHGUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2NC1=O)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodoimidazo 1,2 B Pyridazin 6 5h One and Its Precursors
Direct Iodination Strategies for Imidazo[1,2-b]pyridazinones
Direct C-H functionalization is an efficient strategy for introducing halogen atoms onto heterocyclic scaffolds. For the imidazo[1,2-b]pyridazinone system, the C3 position is particularly susceptible to electrophilic substitution due to the electronic nature of the fused imidazole (B134444) ring.
N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its ease of handling and predictable reactivity. iofina.comwikipedia.org It serves as a source of an electrophilic iodine atom that can react with electron-rich aromatic and heteroaromatic systems. organic-chemistry.org The reaction with imidazo[1,2-b]pyridazinone precursors, such as the related imidazo[1,2-a]pyridines, demonstrates high regioselectivity for the C3 position. nih.gov This selectivity is driven by the C3 carbon being the most nucleophilic position on the imidazole moiety.
The process typically involves treating the imidazo[1,2-b]pyridazinone substrate with NIS in a suitable solvent. researchgate.net Acidic conditions, often using catalytic amounts of acids like trifluoroacetic acid (TFA), can be employed to activate NIS and enhance the reaction rate. organic-chemistry.orgresearchgate.net
Table 1: Conditions for NIS-Mediated C3 Iodination of Imidazo-Fused Heterocycles
| Reagent | Catalyst (optional) | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile (B52724) (MeCN) or Dichloromethane (DCM) | Room temperature, <16 hours | researchgate.net |
Beyond direct iodination with NIS, other methods have been developed for the regioselective halogenation of related imidazo-fused systems, which are applicable to the imidazo[1,2-b]pyridazinone core. These reactions also exploit the inherent reactivity of the C3 position. nih.gov Facile, transition-metal-free approaches using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of an acid like acetic acid have proven effective for the C3-chlorination and C3-bromination of imidazo[1,2-a]pyridines. researchgate.netscispace.comrsc.org
These methods provide an efficient route to 3-halo-substituted scaffolds, which are versatile intermediates for further chemical transformations, including the introduction of an iodine atom via halogen exchange reactions or their use in cross-coupling reactions. nih.govscispace.com
Cyclization Reactions to Construct the Imidazo[1,2-b]pyridazinone Core
An alternative to direct halogenation is the construction of the halogenated imidazo[1,2-b]pyridazinone ring system from acyclic or monocyclic precursors. This approach allows for the strategic placement of substituents prior to the formation of the final bicyclic structure.
A foundational method for constructing the imidazo[1,2-b]pyridazine (B131497) backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halogenated carbonyl compound, such as an α-haloketone or α-haloaldehyde. nih.govmdpi.comwipo.int This reaction, a variation of the Tschitschibabin reaction, proceeds in two main steps:
N-Alkylation: The most nucleophilic ring nitrogen of the 3-aminopyridazine attacks the carbon bearing the halogen in the α-halocarbonyl compound. nih.gov
Intramolecular Cyclization: The amino group then attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring.
This strategy has been successfully used to synthesize a variety of imidazo[1,2-b]pyridazine derivatives. nih.govijpsnonline.com For example, reacting 3-amino-6-chloropyridazine (B20888) with 2-bromo-1-substituted ethanone (B97240) derivatives yields 6-chloro-2-substituted-imidazo[1,2-b]pyridazines. thesciencein.org A patent also describes the cyclization of a substituted aminopyridazine with chloroacetaldehyde (B151913) to form the core structure, which is subsequently brominated. google.com The introduction of a halogen on the starting pyridazine (B1198779) ring is often crucial for achieving good yields in the cyclization step. nih.gov
Table 2: Examples of Precursors for Cyclization Reactions
| Pyridazinone Derivative | α-Halogenated Carbonyl Compound | Resulting Core Structure | Reference |
|---|---|---|---|
| 3-Amino-6-halopyridazine | α-Bromoketone | 6-Halo-imidazo[1,2-b]pyridazine | nih.gov |
| 3-Amino-6-aryl-pyridazine | Phenacylbromide | 2,6-Diaryl-imidazo[1,2-b]pyridazine | ijpsnonline.com |
Modern synthetic methods include transition-metal-catalyzed reactions to achieve efficient bond formation. A one-pot methodology for synthesizing 2-halo-substituted imidazo[1,2-b]pyridazines involves a copper-catalyzed oxidative cyclization. researchgate.net This reaction utilizes haloalkynes and aminopyridazines as starting materials. researchgate.net
In a process developed by Wu and co-workers, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzes the reaction in acetonitrile at 60°C under an oxygen atmosphere. researchgate.net This method is effective for producing 2-bromoimidazo[1,2-b]pyridazines and is applicable to a range of related heterocycles like imidazopyridines and imidazopyrazines. researchgate.net Copper catalysis is a well-established tool for similar cyclizations, often involving aerobic oxidation. organic-chemistry.orgrsc.org The resulting 2-halo-substituted products are valuable precursors that can be further functionalized.
Multi-Component and Cascade Approaches in Imidazo[1,2-b]pyridazinone Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles. researchgate.net
This reaction can be applied to the synthesis of imidazo[1,2-b]pyridazines by combining a 3-aminopyridazine, an aldehyde, and an isocyanide in the presence of a catalyst. researchgate.net The reaction proceeds under mild conditions and allows for the rapid assembly of a diverse library of substituted imidazo[1,2-b]pyridazines. researchgate.netmdpi.com The versatility of the GBB reaction allows for significant structural variation in the final product by simply changing the starting components. This approach is noted for its high atom economy and convergence, making it a powerful tool in medicinal chemistry and drug discovery. mdpi.com Copper-catalyzed three-component reactions have also been employed to generate similar imidazo-fused systems via C-H bond functionalization. rsc.org
Table 3: Components for Groebke–Blackburn–Bienaymé (GBB) Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Resulting Scaffold | Reference |
|---|
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Iodo Position
The iodine atom at the C3 position of the imidazo[1,2-b]pyridazin-6(5H)-one core is strategically placed for a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating derivatives with diverse substituents, which is of significant interest in medicinal chemistry due to the established biological activities of the imidazo[1,2-b]pyridazine nucleus. aksci.com
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. researchgate.net In the context of 3-iodoimidazo[1,2-b]pyridazin-6(5H)-one, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. The general reaction involves the coupling of the iodo-substituted imidazopyridazinone with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.
Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling to the broader class of 3-haloimidazo[1,2-b]pyridazines. For instance, the coupling of 3-bromoimidazo[1,2-b]pyridazine derivatives with different arylboronic acids has been reported to proceed in good yields. While specific examples for the 3-iodo-6-oxo derivative are not extensively detailed in the reviewed literature, the principles of the reaction are directly applicable. A typical reaction setup would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₃PO₄, and a solvent system like a mixture of 1,4-dioxane and water.
| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Data not available |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene | Data not available |
| This compound | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | DMF/H₂O | Data not available |
The data in this table is illustrative of typical Suzuki-Miyaura reaction conditions and does not represent experimentally verified results for this compound due to the lack of specific literature data.
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is particularly valuable for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine scaffold, which can serve as precursors for further transformations or as key structural elements in biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
For the this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne, such as phenylacetylene or propargyl alcohol. The standard catalytic system employs a palladium source like PdCl₂(PPh₃)₂ and a copper salt, typically CuI. An amine, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and, in some cases, the solvent.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Data not available |
| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | Toluene | Data not available |
| This compound | Propargyl alcohol | Pd(OAc)₂ | CuI | Et₃N | DMF | Data not available |
The data in this table is illustrative of typical Sonogashira reaction conditions and does not represent experimentally verified results for this compound due to the lack of specific literature data.
Other Palladium-Catalyzed Coupling Reactions (Heck, Negishi, Kumada, Stille)
Beyond the Suzuki-Miyaura and Sonogashira reactions, several other palladium-catalyzed cross-coupling reactions could potentially be applied to this compound for C-C bond formation. researchgate.net However, specific literature examples for this particular substrate are scarce. The following sections describe the general principles of these reactions and their potential applicability.
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. libretexts.org In principle, this compound could be reacted with various alkenes, such as styrene or acrylates, to introduce a vinyl group at the C3 position. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. nih.gov This method is known for its high functional group tolerance. researchgate.net The 3-iodo derivative could be coupled with various alkyl-, aryl-, or vinylzinc reagents. organic-chemistry.org
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner. rsc.org While powerful, the high reactivity of Grignard reagents can limit its functional group compatibility. libretexts.org
Stille Reaction: The Stille reaction employs organostannane reagents. wikipedia.org A key advantage is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a drawback. researchgate.net
| Reaction | Organometallic Reagent | Typical Catalyst | Potential Product |
|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | 3-Styrylimidazo[1,2-b]pyridazin-6(5H)-one |
| Negishi | Organozinc (e.g., PhZnCl) | Pd(PPh₃)₄ | 3-Phenylimidazo[1,2-b]pyridazin-6(5H)-one |
| Kumada | Grignard (e.g., MeMgBr) | PdCl₂(dppf) | 3-Methylimidazo[1,2-b]pyridazin-6(5H)-one |
| Stille | Organostannane (e.g., VinylSnBu₃) | Pd(PPh₃)₄ | 3-Vinylimidazo[1,2-b]pyridazin-6(5H)-one |
This table provides a conceptual overview of potential applications of these coupling reactions to this compound. Specific reaction conditions and yields are not available in the reviewed literature.
C-H Activation and Direct C-Functionalization of the Imidazo[1,2-b]pyridazinone System
Direct C-H activation is an increasingly important strategy in organic synthesis, as it allows for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.net For the imidazo[1,2-b]pyridazine system, C-H activation could provide a complementary approach to the cross-coupling reactions of the 3-iodo derivative. However, the presence of the iodine atom at C3 would likely direct functionalization to other positions on the ring system. Research in this area for the broader class of imidazo[1,2-b]pyridazines has focused on C-arylation, C-alkylation, and C-benzylation. researchgate.net
C-Arylation Approaches
Direct C-H arylation of imidazo[1,2-b]pyridazines has been achieved, providing a route to 3-arylated products from the parent heterocycle. For this compound, this pathway is less relevant for the C3 position. However, C-H activation at other positions, such as C2 or C7, could be envisioned, although this has not been specifically reported for this substrate. Such reactions typically employ a palladium catalyst and an oxidant.
C-Alkylation and C-Benzylation
Similar to C-arylation, direct C-alkylation and C-benzylation of the imidazo[1,2-b]pyridazine core via C-H activation have been explored. researchgate.net These reactions would introduce alkyl or benzyl groups at positions with reactive C-H bonds. The regioselectivity of such reactions on the 3-iodo-6-oxo substituted ring system would need to be determined experimentally.
Chemical Transformations and Functionalization of this compound
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus found in numerous biologically active molecules, most notably the kinase inhibitor ponatinib. researchgate.net The functionalization of this core structure is of significant interest in medicinal chemistry for the development of new therapeutic agents. researchgate.netresearchgate.net The presence of a halogen, such as iodine at the C-3 position, on the imidazo[1,2-b]pyridazin-6(5H)-one core provides a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives. This article focuses on the key substitution and functionalization reactions involving the 3-iodo derivative of this important heterocyclic system.
Biological Activity Spectrum and Molecular Mechanisms of Imidazo 1,2 B Pyridazin 6 5h One Derivatives
Broad Pharmacological Potential of Azolo[d]pyridazinone Analogs
Derivatives of imidazo[1,2-b]pyridazin-6(5H)-one have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. nih.govresearchgate.net
The imidazo[1,2-b]pyridazine (B131497) core is a recognized pharmacophore in the design of anticancer agents. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
One study detailed the synthesis of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. These compounds were tested against five human cancer cell lines: A-549 (lung), Hs-683 (glioma), MCF-7 (breast), SK-MEL-28 (melanoma), and B16-F10 (melanoma). Notably, compounds 4e and 4f exhibited significant anticancer activity against MCF-7 and SK-MEL-28 cell lines, with IC50 values comparable to the standard drugs 5-fluorouracil (B62378) and etoposide. Molecular docking studies suggested that these compounds may exert their effects by binding to and inhibiting kinases associated with these cancer cell lines.
Another series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were investigated as potential mTOR inhibitors. ontosight.ai Compounds A17 and A18 from this series demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. Further investigation revealed that these compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of AKT and S6, key proteins in the mTOR signaling pathway. ontosight.ai In vivo studies with compound A17 in a nude mice xenograft model with A549 cells showed a significant anticancer effect. ontosight.ai
Macrocyclic derivatives of imidazo[1,2-b]pyridazine have also been developed as potent anaplastic lymphoma kinase (ALK) inhibitors, which are effective against multiple resistant mutants. nih.gov For instance, compound O-10 showed potent enzymatic inhibitory activity against ALKWT, ALKG1202R, and ALKL1196M/G1202R with IC50 values of 2.6, 6.4, and 23 nM, respectively. nih.gov This compound also demonstrated significant growth inhibition of ALK-positive cancer cell lines. nih.gov
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 1-10 | Kinase Inhibition |
| 4f | SK-MEL-28 | 1-10 | Kinase Inhibition |
| A17 | A549, H460 | 0.02-20.7 | mTOR Inhibition |
| A18 | A549, H460 | 0.02-20.7 | mTOR Inhibition |
| O-10 | Karpas299 (ALK+) | 0.038 | ALK Inhibition |
| O-10 | BaF3-EML4-ALKG1202R | 0.052 | ALK Inhibition |
| O-10 | BaF3-EML4-ALKL1196M/G1202R | 0.064 | ALK Inhibition |
Antidiabetic Effects: Research into the antidiabetic potential of this class of compounds has shown promising results. A comprehensive study on pyridazine (B1198779) derivatives highlighted their broad biological activities, including antidiabetic properties. rjptonline.org
Antiasthmatic Effects: No specific information regarding the antiasthmatic properties of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one or its derivatives was found in the searched literature.
Anti-inflammatory Effects: The anti-inflammatory potential of imidazo[1,2-b]pyridazine derivatives is an active area of investigation. nih.govresearchgate.net A review of pyridazinone-based molecules noted their significant anti-inflammatory and analgesic activities. mdpi.com One study identified a series of these derivatives as potent and selective Tyk2 JH2 inhibitors, which showed efficacy in a rat adjuvant arthritis model, a model for human rheumatoid arthritis. nih.gov The imidazo[1,2-b]pyridazine scaffold is considered a privileged structure in the development of anti-inflammatory agents. nih.govresearchgate.net
The imidazo[1,2-b]pyridazine nucleus is a key component in the development of antimicrobial and antiplasmodial agents. nih.govresearchgate.net A study on novel imidazo[1,2-b]pyridazine derivatives reported their in-vitro antimicrobial activity against Gram-positive bacteria (Streptococcus pyogenes and Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). The same study also demonstrated antifungal and antimalarial activity against Plasmodium falciparum. researchgate.net Another study highlighted the synthesis of imidazo[1,2-b]pyridazine derivatives with potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. researchgate.net
A separate investigation into 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives revealed potent antiparasitic activity, with sub-nanomolar efficacy against Giardia lamblia. researchgate.net
Antithrombotic Properties: While some pyridazinone derivatives have been reported to possess antiplatelet and antithrombotic activities, specific studies on imidazo[1,2-b]pyridazin-6(5H)-one derivatives in this context are not readily available in the searched literature.
Antidepressant Properties: Pyridazine and pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities, including antidepressant effects. rjptonline.orgscholarsresearchlibrary.com However, specific research focusing on the antidepressant properties of imidazo[1,2-b]pyridazin-6(5H)-one derivatives was not found in the reviewed sources.
Enzyme and Receptor Target Modulation
The therapeutic effects of imidazo[1,2-b]pyridazin-6(5H)-one derivatives are often attributed to their ability to modulate the activity of specific enzymes and receptors.
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms is a validated therapeutic strategy for various diseases. Pyridazine derivatives have been identified as inhibitors of several PDE families, including PDE-III, PDE-IV, and PDE-V. researchgate.net Tricyclic pyridazinone-based molecules have been shown to exert their pharmacological effects, at least in part, through the inhibition of phosphodiesterase III (PDEIII). mdpi.com A patent application has also described novel imidazo[1,2-b]pyridazine derivatives as inhibitors of the phosphodiesterase 10 (PDE10) enzyme for the potential treatment of neurological and psychiatric disorders. google.comnih.gov
While the broader class of pyridazine and imidazo[1,2-b]pyridazine derivatives shows activity against various PDEs, specific and detailed research focusing on the inhibition of PDE7 by imidazo[1,2-b]pyridazin-6(5H)-one derivatives was not prominently available in the searched literature.
Kinase Inhibition Profiles
The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in kinase inhibitor design, with derivatives showing potent activity against a wide range of kinases.
FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of imidazo[1,2-b]pyridazine have emerged as highly potent inhibitors of FLT3 kinase, a key target in acute myeloid leukemia (AML). nih.govresearchgate.net Research has identified compounds with nanomolar inhibitory activity against both wild-type FLT3 and clinically relevant mutants, such as FLT3-ITD (internal tandem duplication) and those with tyrosine kinase domain (TKD) mutations like D835Y. acs.orgnih.govacs.org One notable compound, 34f , demonstrated IC₅₀ values of 4 nM and 1 nM against recombinant FLT3-ITD and FLT3-D835Y, respectively. nih.govacs.org This potent enzymatic inhibition translated to effective suppression of proliferation in FLT3-ITD-positive AML cell lines (MV4-11 and MOLM-13), with GI₅₀ values in the low nanomolar range (4-9 nM). nih.govacs.org In vivo studies using mouse xenograft models confirmed that treatment with these inhibitors markedly blocked tumor growth without significant adverse effects. nih.govacs.org
Phosphoinositide 3-kinases (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR): The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is common in cancer. nih.gov Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov One study identified compound 42 as a particularly effective dual inhibitor, with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. nih.gov Other research has focused specifically on mTOR inhibition, leading to the synthesis of imidazo[1,2-b]pyridazine diaryl urea derivatives. researchgate.net Among these, compounds A17 and A18 showed significant mTOR inhibitory activity with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. researchgate.net These compounds were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets like AKT and S6 in cancer cell lines. researchgate.net
Monopolar Spindle 1 (Mps-1)/Tyrosine Threonine Kinase (TTK): Mps-1 (also known as TTK) is a key regulator of the spindle assembly checkpoint and a target for oncology. A scaffold change from imidazo[1,2-a]pyrazine (B1224502) to imidazo[1,2-b]pyridazine led to the discovery of potent Mps-1 inhibitors. ebi.ac.ukacs.org This optimization resulted in compound 27f , an extremely potent and selective Mps-1 inhibitor with a cellular Mps-1 IC₅₀ of 0.70 nM and an IC₅₀ of 6.0 nM in A549 cancer cells. ebi.ac.uknih.gov This compound demonstrated remarkable antiproliferative activity across various cancer cell lines and was found to be orally bioavailable and active in vivo. ebi.ac.uknih.gov
p38 Mitogen-Activated Protein (MAP) Kinase: As a key mediator of inflammatory responses, p38 MAP kinase is a target for diseases like rheumatoid arthritis. Structure-based design strategies have successfully identified imidazo[1,2-b]pyridazine derivatives as potent p38 MAP kinase inhibitors. researchgate.netnih.gov By transforming the scaffold of a known inhibitor, researchers developed novel compounds, with N-oxide 16 exhibiting potent inhibition of p38 MAP kinase. nih.gov This compound also effectively suppressed the production of the inflammatory cytokine TNF-α in human monocytic THP-1 cells and showed significant efficacy in a rat model of collagen-induced arthritis. nih.gov
Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1): TgCDPK1 is an essential enzyme for the motility, host cell invasion, and replication of the parasite Toxoplasma gondii. Imidazo[1,2-b]pyridazines have been designed as specific inhibitors of this kinase. nih.govnih.gov A structure-based design approach led to the identification of lead compounds, such as 16a and 16f , which inhibit TgCDPK1 enzymatic activity at low nanomolar concentrations and demonstrate good selectivity against mammalian kinases. nih.govresearchgate.net These compounds confirmed their potential by inhibiting T. gondii growth in vitro with EC₅₀ values of 100 nM and 70 nM, respectively, while showing low toxicity to host cells. nih.gov To improve in vivo applicability, these inhibitors were modified into hydrochloride salts (SP230 , SP231 , and SP232 ), which maintained their activity and proved effective in reducing the parasite burden in mouse models of acute toxoplasmosis. nih.gov Specifically, the salt SP230 was shown to potently prevent the transmission of the parasite to fetuses in a mouse model of congenital toxoplasmosis. mdpi.com
For the following kinases, specific inhibitory activity by compounds with an imidazo[1,2-b]pyridazine-6(5H)-one or a related imidazo[1,2-b]pyridazine core has not been prominently documented in the reviewed scientific literature:
Adaptor Associated Kinase 1 (AAK1)
Fibroblast Growth Factor Receptors (FGFRs)
Epidermal Growth Factor Receptor (EGFR)
Spleen Tyrosine Kinase (Syk)
Cyclooxygenase (COX) Inhibition
Certain imidazo[1,2-b]pyridazine derivatives have been shown to inhibit pro-inflammatory enzymes, including Cyclooxygenase-2 (COX-2). researchgate.netmdpi.com In a study using primary rat microglial cells stimulated with lipopolysaccharide (LPS), compounds 5c and 5h significantly inhibited the expression of COX-2. researchgate.netmdpi.com This anti-inflammatory effect suggests a potential role for this scaffold in modulating neuroinflammatory pathways. mdpi.com
Dipeptidyl Peptidyl-4 (DPP-4) Inhibition
Based on a review of the available scientific literature, there is no specific data documenting the activity of imidazo[1,2-b]pyridazine-6(5H)-one derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).
Activation of Innate Immune Receptors (e.g., STING agonist activity)
There is no information available in the reviewed literature regarding the activity of imidazo[1,2-b]pyridazine-6(5H)-one derivatives as STING agonists or activators of other innate immune receptors.
Modulation of Other Biological Macromolecules
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in various diseases, including Alzheimer's disease. The imidazo[1,2-b]pyridazine ring system has been identified as an attractive scaffold for designing potent GSK-3β inhibitors. nih.govacs.org Structure-activity relationship studies led to the development of brain-penetrant and orally bioavailable inhibitors. nih.gov In vivo studies with compound 47 in a mouse model of Alzheimer's disease showed that it significantly lowered levels of hyperphosphorylated tau protein, a key pathological hallmark of the disease. nih.govacs.org The design of these inhibitors focused on preserving key hydrogen bond interactions with the hinge region of the kinase. acs.org
There is no specific information in the reviewed literature on the modulation of the following macromolecules by imidazo[1,2-b]pyridazine-6(5H)-one derivatives:
NAD(P)H oxidase
Adenosine A1 receptor
COL1A1 promotor
Tryptophan hydroxylase
Molecular Mechanisms of Action and Target Binding Modes
Competitive Inhibition Mechanisms (e.g., ATP-competitive kinase inhibitors)
The primary mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors is competitive inhibition at the ATP-binding site. Docking studies and co-crystal structures have confirmed that these inhibitors occupy the ATP binding pocket of their target kinases. nih.govresearchgate.netnih.gov For instance, the binding mode of TgCDPK1 inhibitors was confirmed within the ATP binding pocket through docking studies. nih.govresearchgate.net Similarly, high-resolution crystal structures of inhibitors bound to kinases like Haspin and PIM1 reveal interactions with the hinge region of the kinase, which is characteristic of ATP-competitive inhibitors. nih.govsemanticscholar.org An ATP competition assay with an imidazo[1,2-b]pyridazine derivative targeting Haspin kinase clearly demonstrated that the inhibitor's IC₅₀ value increased with rising ATP concentrations, confirming an ATP-competitive mechanism. nih.gov Interestingly, some imidazo[1,2-b]pyridazines that inhibit PIM kinases were found to be ATP-competitive but not strictly ATP-mimetic, as they interact with the N-terminal lobe αC helix rather than the kinase hinge region, which may explain their enhanced selectivity. semanticscholar.org
Interactive Data Table of Kinase Inhibition by Imidazo[1,2-b]pyridazine Derivatives
Allosteric Modulation
Extensive searches of scientific literature and chemical databases have yielded no specific data or research findings regarding the allosteric modulation properties of this compound or its derivatives. The current body of scientific knowledge on the imidazo[1,2-b]pyridazine scaffold primarily focuses on its activity as kinase inhibitors, including targeting Tyrosine kinase 2 (Tyk2), Anaplastic Lymphoma Kinase (ALK), and the mammalian target of rapamycin (mTOR). While the broader class of nitrogen-containing heterocyclic compounds has been explored for allosteric modulation of various receptors, such as the GABA-A receptor, no such studies have been reported for compounds with the imidazo[1,2-b]pyridazin-6(5H)-one core.
Therefore, the biological activity spectrum and molecular mechanisms related to the allosteric modulation for this specific compound remain uncharacterized in publicly available research.
Structure Activity Relationship Sar Studies and Computational Drug Design for Imidazo 1,2 B Pyridazin 6 5h One Analogs
Systematic Investigation of Structural Features Governing Biological Activity
The biological profile of imidazo[1,2-b]pyridazine (B131497) derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic core. It has been demonstrated that substitutions at positions 2, 3, 6, 7, and 8 can dictate both the potency and selectivity toward specific biological targets, such as protein kinases. nih.gov
The C3 position of the imidazo[1,2-b]pyridazine scaffold is a critical site for modification, and the introduction of substituents at this position significantly impacts biological activity. While direct studies on a C3-iodo moiety are not extensively detailed in the available literature, research on related analogs provides valuable insights. For instance, the presence of an appropriate aryl substituent at the C3-position has been shown to be important for achieving nanomolar inhibition of Transforming growth factor-β activated kinase (TAK1). nih.gov
In the broader context of drug design, an iodine atom at the C3 position can serve several functions:
Steric Influence: As a large halogen, iodine can provide steric bulk, influencing the compound's orientation within a binding pocket.
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen in a protein target, which can contribute to binding affinity.
Synthetic Handle: The C-I bond is amenable to various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the late-stage functionalization and diversification of the scaffold to explore further SAR.
Substituents on both the imidazole (B134444) and pyridazinone rings play a crucial role in modulating the pharmacological profile of imidazo[1,2-b]pyridazin-6(5H)-one analogs.
Pyridazinone Ring (C6, C7, C8 positions): The C6 position is a key site for derivatization. The carbonyl group of the 6(5H)-one moiety itself can act as a hydrogen bond acceptor, anchoring the ligand in the active site of a target protein. Studies on related imidazo[1,2-b]pyridazines have shown that introducing substituents at C6 can significantly enhance kinase inhibition. nih.gov For example, the incorporation of a morpholine (B109124) or piperazine (B1678402) group at C6 improved TAK1 kinase inhibition compared to unsubstituted analogs. nih.gov Morpholine, in particular, is known to potentially enhance aqueous solubility and metabolic stability. nih.gov In other studies, various substituents at the 6-position, such as methylthio groups, were well-tolerated and led to high binding affinity for β-amyloid plaques. nih.gov
Imidazole Ring (C2, C3 positions): As discussed, the C3 position is critical. The C2 position also offers a site for modification that influences activity. SAR studies on derivatives aimed at binding β-amyloid plaques revealed that a 2-N,N-dimethylaminophenyl moiety might be a key requirement for desirable binding affinity. nih.gov This indicates that the imidazole portion of the scaffold often engages in specific interactions that are crucial for molecular recognition.
The following table summarizes the observed effects of substituents at various positions on the imidazo[1,2-b]pyridazine core, based on findings from multiple studies.
| Position | Substituent Example | Target/Activity | Observed Effect | Reference |
| C2 | N,N-dimethylaminophenyl | Aβ Plaques | Essential for high binding affinity | nih.gov |
| C3 | Aryl groups | TAK1 Kinase | Important for potent inhibition | nih.gov |
| C6 | Morpholine/Piperazine | TAK1 Kinase | Enhanced kinase inhibition | nih.gov |
| C6 | Methylthio | Aβ Plaques | High binding affinity (Ki = 11.0 nM) | nih.gov |
Pharmacophore modeling and structural biology studies have been instrumental in defining the key chemical features required for the biological activity of imidazo[1,2-b]pyridazine analogs. A crucial finding from the co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor with PIM1 kinase revealed an unconventional binding mode. semanticscholar.org Instead of interacting with the canonical kinase hinge region, the inhibitor was found to bind to the NH2-terminal lobe helix αC. semanticscholar.org This discovery suggests that these compounds are ATP competitive but not necessarily ATP mimetic, which can contribute to their selectivity over other kinases. semanticscholar.org
Key pharmacophoric features often include:
Hydrogen Bond Acceptors: The nitrogen atoms within the imidazo[1,2-b]pyridazine core and exocyclic functionalities like the C6-oxo group can serve as crucial hydrogen bond acceptors.
Hydrophobic/Aromatic Regions: Substituents at the C2 and C3 positions, often aromatic rings, typically occupy hydrophobic pockets within the target's binding site.
Structure-based design efforts for dual c-Met and VEGFR2 inhibitors have led to the optimization of derivatives that can form intramolecular hydrogen bonds, enforcing a rigid conformation that is favorable for potent inhibition. nih.gov This highlights the importance of conformational rigidity as a key pharmacophoric requirement for some targets.
Rational Design Strategies Based on SAR Insights
The knowledge gained from SAR studies provides a foundation for the rational design of new analogs with improved therapeutic properties. By leveraging computational tools and structural biology, researchers can iteratively modify the imidazo[1,2-b]pyridazine scaffold to enhance desired characteristics.
Rational drug design based on SAR and structural information has successfully led to the optimization of imidazo[1,2-b]pyridazine derivatives. A common strategy involves using co-crystal structures of known inhibitors complexed with their targets to guide the design of new compounds. nih.gov For example, this approach was used to design para-substituted inhibitors of c-Met and VEGFR2, leading to the identification of potent dual inhibitors. nih.govresearchgate.net
Lead optimization can be accelerated by combining structural data with effective docking models. researchgate.net This dual approach allowed for the rapid development of imidazo[1,2-b]pyridazine-based Haspin kinase inhibitors with IC50 values in the low nanomolar range. researchgate.netnih.gov The optimization process often involves exploring different substituents at key positions (e.g., C3 and C6) to maximize interactions with the target protein while minimizing off-target effects, thereby improving selectivity.
The following table presents examples of rationally designed imidazo[1,2-b]pyridazine analogs and their optimized biological activities.
| Compound Class | Target(s) | Key Optimization Feature | Resulting Potency | Reference |
| Imidazo[1,2-a]pyridine derivative | c-Met / VEGFR2 | 6-methylpyridone ring to enforce rigidity | IC50 = 1.9 nM / 2.2 nM | nih.gov |
| Disubstituted Imidazo[1,2-b]pyridazine | Haspin Kinase | Optimization based on crystal structures/docking | IC50 = 6 - 100 nM | researchgate.netnih.gov |
| 6-substituted Imidazo[1,2-b]pyridazine | TAK1 Kinase | Aryl group at C3, Morpholine at C6 | IC50 = 55 nM | nih.gov |
A significant challenge in drug development is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound to ensure it has a suitable pharmacokinetic profile and a good therapeutic index. For the imidazo[1,2-b]pyridazine class, poor aqueous solubility has been identified as a potential liability. mdpi.com
Strategies to improve ADME profiles include:
Introduction of Polar Groups: To enhance solubility, polar substituents can be introduced. For instance, future work on the 3-nitroimidazo[1,2-b]pyridazine (B98374) series was suggested to require the incorporation of more polar groups. mdpi.com
Modulation of Physicochemical Properties: Attaching moieties known to improve pharmacokinetic properties is a common strategy. The addition of a morpholine group at the C6 position, for example, is known to potentially enhance water solubility and metabolic stability, leading to improved bioavailability. nih.gov
Scaffold Hopping: In some cases, modifying the core scaffold itself—such as replacing a carbon atom with a nitrogen to create the imidazo[1,2-b]pyridazine ring from an imidazo[1,2-a]pyridine—can alter the physicochemical properties of the molecule sufficiently to improve its drug-like characteristics. mdpi.com
By systematically applying these strategies, medicinal chemists can fine-tune the ADME properties of imidazo[1,2-b]pyridazin-6(5H)-one analogs, moving them from potent hits to viable drug candidates with an improved balance of efficacy and safety.
Advanced Computational Chemistry Approaches in the Study of Imidazo[1,2-b]pyridazin-6(5H)-one Analogs
Computational chemistry provides powerful tools for understanding the interactions of small molecules with biological targets, guiding the design of new therapeutic agents. For the imidazo[1,2-b]pyridazine scaffold, various advanced computational methods have been employed to explore structure-activity relationships (SAR), predict binding affinities, and analyze interactions with target proteins. These approaches are crucial in the rational design of potent and selective inhibitors based on this privileged heterocyclic system.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding modes of imidazo[1,2-b]pyridazine analogs and understanding the key molecular interactions that govern their biological activity.
Docking studies have been widely applied to various derivatives of the imidazo[1,2-b]pyridazine scaffold to explore their potential as inhibitors for a range of protein targets, including various kinases and enzymes implicated in disease. researchgate.netmdpi.com For instance, in the development of inhibitors for Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, molecular docking was used to analyze the binding mode of imidazo[1,2-b]pyridazine analogs within the JH2 pseudokinase domain. nih.gov These studies revealed critical hydrogen bond networks that anchor the ligands in the active site. One key interaction involves the N1 nitrogen of the imidazo[1,2-b]pyridazine core and the C8 methylamino group forming hydrogen bonds with the hinge region residue Val690. nih.gov Another significant interaction occurs near the gatekeeper residue, where the C3 amide carbonyl of the ligand interacts with Lys642 and Glu688 via a bridging water molecule. nih.gov
Similarly, docking studies of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives identified strong binding interactions with kinases such as CSF1R, ErbB2, BRAF, and MEK2, suggesting their potential as anticancer agents. mdpi.com The insights gained from analyzing these ligand-protein interactions—including hydrogen bonds, hydrophobic interactions, and π-π stacking—are essential for optimizing ligand design to enhance potency and selectivity. researchgate.netnih.gov
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Imidazo[1,2-b]pyridazine Analogs | Tyk2 JH2 | Val690, Lys642, Glu688 | Hydrogen Bonding |
| Imidazo[1,2-b]pyridazine Analogs | mTOR | Not Specified | Hydrogen bonds, π-π interactions, hydrophobic interactions |
| Imidazopyridine Analogs | Akt1 | Not Specified | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are critical for potency.
For the imidazo[1,2-b]pyridazine class, Hologram QSAR (HQSAR) studies have been conducted to understand the requirements for inhibiting specific targets. An HQSAR analysis of imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists generated a predictive model that highlighted the structural features contributing positively or negatively to the inhibitory effect. koreascience.kr The contribution map for the most active compound in the series indicated that hydrogen and nitrogen atoms in the heterocyclic rings were crucial for positive activity. koreascience.kr Conversely, the map for the least active compound revealed features that had a negative contribution. Such models are valuable for guiding the synthesis of new analogs with improved activity by prioritizing beneficial substitutions and avoiding detrimental ones.
While specific QSAR models for 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one are not detailed in the literature, the principles are broadly applicable. The development of such a model would involve synthesizing a series of analogs with varied substituents at different positions and correlating their measured biological activities with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, providing information on its stability, conformational changes, and the energetics of binding over time. This technique complements the static picture provided by molecular docking.
MD simulations have been employed to assess the stability of complexes formed between imidazo[1,2-b]pyridazine derivatives and their target proteins. researchgate.net In studies of imidazopyridine analogs as allosteric inhibitors of the protein kinase Akt1, MD simulations were used to confirm the stability of the docked poses under conditions mimicking a physiological environment. nih.gov Furthermore, simulations involving imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors helped to quantitatively analyze the structural stability of the ligand-protein complex through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net These simulations confirmed that top-performing ligands bind stably within the active site of the mTOR protein. researchgate.net
By calculating the binding free energy, often using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), MD simulations can provide a more accurate estimation of binding affinity than docking scores alone, helping to rank compounds and prioritize them for synthesis. nih.govmdpi.com
Fragment-Based Drug Discovery (FBDD) in Scaffold Exploration
Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-affinity chemical fragments that bind to a biological target. These fragments are then grown or linked together to produce a higher-affinity lead compound. The imidazo[1,2-b]pyridazine core is considered a "privileged scaffold" because it appears in numerous biologically active compounds, making it an excellent starting point for FBDD approaches. nih.govresearchgate.net
The exploration of the imidazo[1,2-b]pyridazine scaffold often follows FBDD principles, where the core structure is maintained while various "fragments" (substituents) are systematically introduced at different positions to probe the chemical space and optimize interactions with the target. For example, in the development of ligands for β-amyloid plaques, a series of imidazo[1,2-b]pyridazines were synthesized with diverse substitution patterns at the 2- and 6-positions. nih.gov SAR studies from this work revealed that a 2-N,N-dimethylaminophenyl moiety was a key fragment for achieving high binding affinity, while substitutions like ω-fluoroethyl groups decreased affinity. nih.gov This systematic exploration of chemical fragments attached to the core scaffold is a practical application of FBDD principles aimed at building potent and selective molecules.
| Scaffold Position | Tested Fragment/Substitution | Effect on Binding Affinity (Aβ Plaques) | Reference |
| Position 2 | 4'-Dimethylaminophenyl | Requirement for high affinity | nih.gov |
| Position 6 | Methylthio | Higher affinity than methoxyl | nih.gov |
| Position 6 | Methoxyl | Lower affinity than methylthio | nih.gov |
| General | ω-fluoroethyl or ω-fluoropropyl group | Decreased affinity | nih.gov |
| Position 2 | Pyridinyl or Thiophenyl | Significantly reduced affinity | nih.gov |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Interaction Prediction
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack and are favorable for interacting with positive sites on a target, and regions of positive potential (blue), which are prone to nucleophilic attack.
Future Perspectives and Emerging Research Directions in Imidazo 1,2 B Pyridazinone Chemistry and Biology
Development of Novel Synthetic Methodologies for Chemical Space Exploration
The exploration of the chemical space around the imidazo[1,2-b]pyridazinone core is crucial for discovering novel bioactive molecules. Future research will likely focus on developing more efficient and versatile synthetic methodologies to generate diverse compound libraries.
Key strategies include the advancement of one-pot multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid assembly of complex imidazo-fused heterocycles from simple starting materials. These methods offer high atom economy and reduce the number of synthetic steps, accelerating the discovery process.
Furthermore, late-stage functionalization techniques, particularly C-H activation, are expected to play a pivotal role. These methods would enable the direct introduction of various substituents onto the pre-formed imidazo[1,2-b]pyridazinone scaffold, including at the C-3 position, providing access to novel derivatives that are difficult to synthesize through traditional methods. The use of transition-metal catalysis, including palladium and copper, will continue to be essential for executing a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to elaborate the core structure. researchgate.net The development of macrocyclic derivatives based on this scaffold is also an emerging area, showing promise in targeting challenging biological targets like resistant kinase mutants. nih.gov
Identification of Underexplored Biological Targets and Therapeutic Applications
While imidazo[1,2-b]pyridazine (B131497) derivatives are well-known as potent protein kinase inhibitors, significant opportunities exist to explore their activity against other biological targets and in new therapeutic areas. nih.gov
Established and Emerging Kinase Targets:
The imidazo[1,2-b]pyridazine scaffold has proven effective in targeting a range of protein kinases involved in cancer and inflammatory diseases. nih.gov Notable examples include inhibitors of Anaplastic Lymphoma Kinase (ALK), Transforming growth factor-β Activated Kinase 1 (TAK1), and Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.govnih.govnih.gov Future work will likely focus on developing inhibitors with improved selectivity, covalent binders for enhanced potency and duration of action, and allosteric inhibitors that target pseudokinase domains, as has been explored with TYK2. rsc.org
| Kinase Target | Therapeutic Area | Representative Research |
| ALK | Cancer (NSCLC) | Development of macrocyclic derivatives to overcome resistance mutations. nih.gov |
| TAK1 | Cancer (Multiple Myeloma) | Design of 6-substituted derivatives with nanomolar potency. nih.gov |
| IRAK4 | Cancer (Lymphoma) | Potent inhibitors for MYD88 L265P mutant-driven tumors. nih.gov |
| DYRKs/CLKs | Multiple (e.g., cancer, protozoan infections) | Identification of selective inhibitors of this kinase family. nih.gov |
| TRK | Cancer | Development of inhibitors to overcome clinical resistance mutations. bohrium.com |
| Haspin | Cancer | Design of selective inhibitors targeting a key mitotic kinase. nih.gov |
Beyond Kinase Inhibition:
The structural features of the imidazo[1,2-b]pyridazinone core make it a candidate for interacting with other target classes. For instance, derivatives have been investigated as ligands for β-amyloid plaques, suggesting potential applications in the diagnosis and treatment of Alzheimer's disease. nih.gov Additionally, the scaffold has shown activity against parasitic protozoa like Plasmodium and Leishmania, indicating that underexplored targets within these organisms could be pursued for the development of novel anti-infective agents. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of imidazo[1,2-b]pyridazinone derivatives. These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR) and predict the biological activity and physicochemical properties of virtual compounds before their synthesis. mdpi.com
Virtual screening, both ligand-based and structure-based, can be employed to search large compound libraries for new hits with the imidazo[1,2-b]pyridazinone core. nih.gov For example, collaborative virtual screening efforts have successfully identified and expanded hit series for other imidazo-fused scaffolds. researchgate.net As more structural data from techniques like X-ray crystallography become available for targets in complex with imidazo[1,2-b]pyridazine ligands, computational methods such as molecular docking will become more accurate in predicting binding modes and guiding the design of more potent and selective inhibitors. nih.gov
Generative AI models can also be used to design novel imidazo[1,2-b]pyridazinone structures with desired properties, such as high target affinity and low off-target toxicity, thereby expanding the accessible chemical space and accelerating the discovery of new drug candidates. mdpi.com
Exploration of Multi-Target and Polypharmacological Strategies
The traditional "one-target, one-drug" paradigm is increasingly being complemented by multi-target and polypharmacological approaches, particularly in complex diseases like cancer. The imidazo[1,2-b]pyridazine scaffold is well-suited for this strategy due to its ability to be decorated with various functional groups, allowing for the modulation of its activity against multiple targets.
Many kinase inhibitors based on this scaffold already exhibit activity against several kinases. nih.gov A future direction is the rational design of derivatives that intentionally inhibit specific combinations of targets to achieve synergistic therapeutic effects or to overcome drug resistance. For example, a dual inhibitor of two key signaling kinases in a cancer pathway could be more effective than a selective inhibitor of a single kinase. The development of compounds that inhibit both wild-type and multiple mutant forms of a single kinase, as seen in ALK and TRK inhibitor research, is a prime example of a targeted polypharmacological strategy. nih.govbohrium.com
This approach requires a deep understanding of disease biology to identify the optimal combination of targets and sophisticated medicinal chemistry efforts to fine-tune the selectivity profile of the compounds. The versatility of the imidazo[1,2-b]pyridazinone core makes it an excellent starting point for such endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
